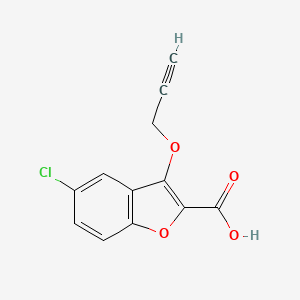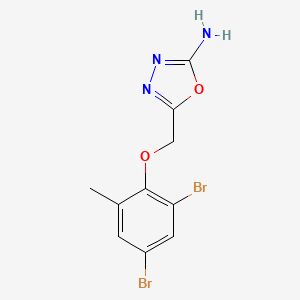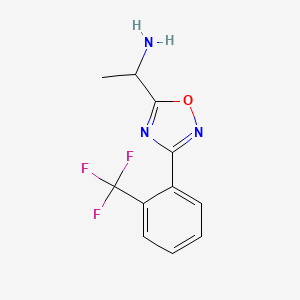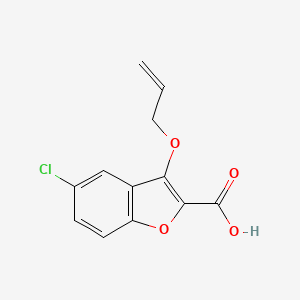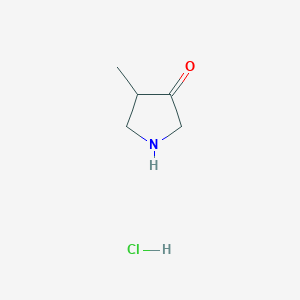
4-Methylpyrrolidin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-metilpirrolidin-3-ona es un compuesto químico que pertenece a la clase de las pirrolidinonas, que son lactamas de cinco miembros. Este compuesto es de gran interés debido a sus versátiles aplicaciones en diversos campos como la química medicinal, la síntesis orgánica y los procesos industriales. Las pirrolidinonas son conocidas por sus actividades biológicas y se utilizan a menudo como bloques de construcción en la síntesis de productos farmacéuticos y otras moléculas bioactivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 4-metilpirrolidin-3-ona típicamente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común es la reacción de ácido 4-metilaminobutírico con un agente deshidratante como el cloruro de tionilo, seguido de ciclación para formar el anillo de pirrolidinona. El compuesto resultante se trata luego con ácido clorhídrico para obtener la sal de clorhidrato.
Métodos de producción industrial
La producción industrial del clorhidrato de 4-metilpirrolidin-3-ona a menudo implica el uso de reactores de flujo continuo para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de catalizadores y condiciones de reacción optimizadas para facilitar la ciclación y la posterior formación de la sal de clorhidrato. El producto final se purifica típicamente mediante recristalización u otros métodos adecuados para lograr la calidad deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-metilpirrolidin-3-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su amina correspondiente.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes sustituyentes en el anillo de pirrolidinona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: N-óxidos del clorhidrato de 4-metilpirrolidin-3-ona.
Reducción: Aminas correspondientes.
Sustitución: Diversas pirrolidinonas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El clorhidrato de 4-metilpirrolidin-3-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como precursor en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Industria: Se utiliza en la producción de polímeros, resinas y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-metilpirrolidin-3-ona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, lo que lleva a diversos efectos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto. Por ejemplo, en química medicinal, puede interactuar con enzimas involucradas en las vías de la enfermedad, ejerciendo así efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Pirrolidin-2-ona: Otra pirrolidinona con características estructurales similares pero diferentes actividades biológicas.
N-metilpirrolidin-2-ona: Conocida por su uso como solvente y en la síntesis farmacéutica.
Pirrolidin-2,5-diona: Presenta diferente reactividad química y aplicaciones en comparación con el clorhidrato de 4-metilpirrolidin-3-ona.
Singularidad
El clorhidrato de 4-metilpirrolidin-3-ona es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C5H10ClNO |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
4-methylpyrrolidin-3-one;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(4)7;/h4,6H,2-3H2,1H3;1H |
Clave InChI |
ZTPXCIOMRSTANA-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


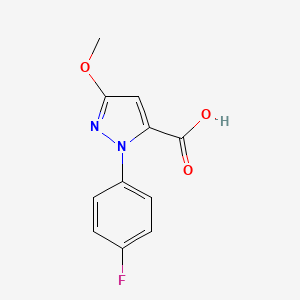
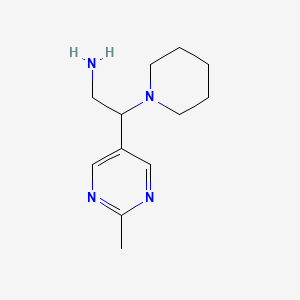
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
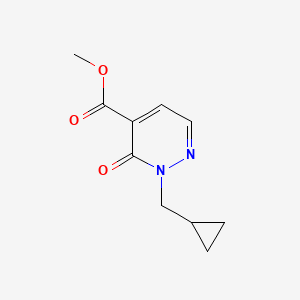
![1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11777697.png)
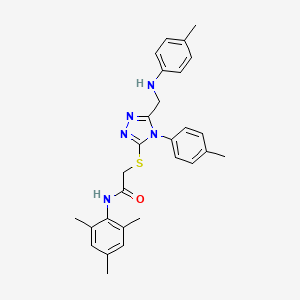
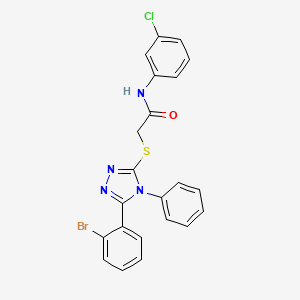
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
